molecular formula C19H24N8O3S B2960447 1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide CAS No. 673490-76-1

1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide

Cat. No.: B2960447
CAS No.: 673490-76-1
M. Wt: 444.51
InChI Key: RCNILBICJICBOP-UHFFFAOYSA-N
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Description

1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a piperidine ring, with additional functional groups that contribute to its unique chemical properties.

Scientific Research Applications

1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine and pyrimidine metabolism.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Future Directions

The potential applications of this compound are not known, but given its complex structure and the presence of several functional groups, it could be of interest in various areas of research, including medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the piperidine ring and the attachment of the pyrimidin-2-ylsulfanyl group. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Mechanism of Action

The mechanism of action of 1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and pyrimidine derivatives with comparable structures and functional groups. Examples include:

Uniqueness

The uniqueness of 1-{3-methyl-2,6-dioxo-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}piperidine-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O3S/c1-25-15-13(16(29)24-19(25)30)27(8-3-11-31-17-21-6-2-7-22-17)18(23-15)26-9-4-12(5-10-26)14(20)28/h2,6-7,12H,3-5,8-11H2,1H3,(H2,20,28)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNILBICJICBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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